molecular formula C36H30N4P2 B13833437 Bis(triphenylphosphoranylidene)-ammonium azide

Bis(triphenylphosphoranylidene)-ammonium azide

Cat. No.: B13833437
M. Wt: 580.6 g/mol
InChI Key: YKEHTGWXTQHAJF-UHFFFAOYSA-N
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Description

Bis(triphenylphosphoranylidene)-ammonium azide (full chemical name) is a cationic phosphazene salt with an azide (N₃⁻) counterion. It is structurally characterized by two triphenylphosphoranylidene groups bonded to a central ammonium nitrogen, forming a bulky cation paired with a reactive azide anion. This compound is primarily utilized as a co-catalyst in polymerization reactions, such as ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, where it enhances catalytic activity and selectivity . Its azide counterion distinguishes it from analogous salts like Bis(triphenylphosphoranylidene)-ammonium chloride, which are widely used in electrochemistry and organic synthesis .

Properties

Molecular Formula

C36H30N4P2

Molecular Weight

580.6 g/mol

IUPAC Name

bis(triphenyl-λ5-phosphanylidene)azanium;azide

InChI

InChI=1S/C36H30NP2.N3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-3-2/h1-30H;/q+1;-1

InChI Key

YKEHTGWXTQHAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[N-]=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(triphenylphosphoranylidene)-ammonium azide typically involves the reaction of triphenylphosphine with an ammonium salt and an azide source. One common method is to react triphenylphosphine with ammonium chloride and sodium azide in an organic solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide component.

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphoranylidene)-ammonium azide undergoes several types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming various nitrogen-containing compounds.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to form amines, often using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Various substituted nitrogen compounds.

    Cycloaddition Reactions: 1,2,3-Triazoles.

    Reduction Reactions: Primary amines.

Mechanism of Action

The mechanism of action of bis(triphenylphosphoranylidene)-ammonium azide primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by the presence of a copper(I) catalyst, which stabilizes the transition state and lowers the activation energy . In reduction reactions, the azide group is reduced to an amine, often through the transfer of electrons from a reducing agent.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Compounds for Comparison:

Bis(triphenylphosphoranylidene)-ammonium chloride

  • Formula : C₃₆H₃₀ClNP₂
  • Molecular Weight : 574.03 g/mol .
  • Counterion : Chloride (Cl⁻).
  • Solubility : Soluble in polar organic solvents (e.g., dichloromethane); purified via recrystallization from dichloromethane/diethyl ether mixtures .

Counterion: Azide (N₃⁻). Reactivity: The azide anion is highly nucleophilic and can participate in click chemistry or decompose under thermal/mechanical stress, posing explosion risks .

Tetrabutylammonium chloride (TBAC) Structure: Quaternary ammonium salt with smaller alkyl groups. Counterion: Chloride (Cl⁻). Lipophilicity: Less bulky than phosphazene salts, leading to lower solubility in nonpolar solvents .

Structural Comparison Table:
Property Bis(triphenylphosphoranylidene)-ammonium azide Bis(triphenylphosphoranylidene)-ammonium chloride Tetrabutylammonium chloride
Counterion Azide (N₃⁻) Chloride (Cl⁻) Chloride (Cl⁻)
Molecular Weight ~600 g/mol (estimated) 574.03 g/mol 277.92 g/mol
Solubility Organic solvents (e.g., DCE, THF) Dichloromethane, acetone Polar aprotic solvents
Thermal Stability Moderate (azide decomposition risk) High High

Catalytic Performance

Role in Polymerization Reactions:
  • This compound: Used with vanadium or salen-type metal complexes in ROCOP, achieving moderate activity (turnover frequency, TOF = 134 h⁻¹) but lower selectivity (76%) compared to Bis(triphenylphosphoranylidene)-ammonium chloride . The azide’s nucleophilicity may accelerate epoxide ring-opening but risks side reactions with anhydrides.
  • Bis(triphenylphosphoranylidene)-ammonium chloride: Demonstrated superior performance in ROCOP with yttrium salts (TOF > 150 h⁻¹) and higher selectivity (>90%) due to the chloride’s balanced nucleophilicity and stability . Preferred in electrochemical applications (e.g., ion-selective electrodes) for its non-reactive counterion .
  • Tetrabutylammonium chloride :

    • Lower activity in ROCOP (TOF < 50 h⁻¹) due to reduced solubility and weaker ion-pairing effects .
Catalytic Activity Table:
Co-Catalyst Reaction System TOF (h⁻¹) Selectivity (%) Reference
This compound VCHO/PA ROCOP 134 76
Bis(triphenylphosphoranylidene)-ammonium chloride YCl₃/PA ROCOP >150 >90
Tetrabutylammonium chloride VCHO/PA ROCOP <50 60

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